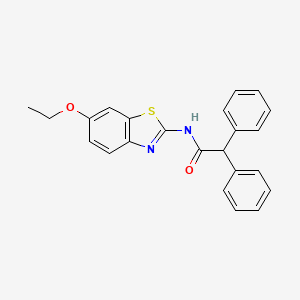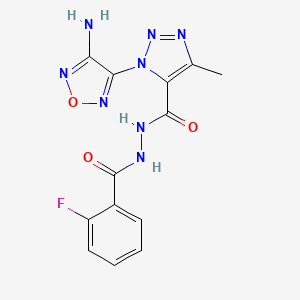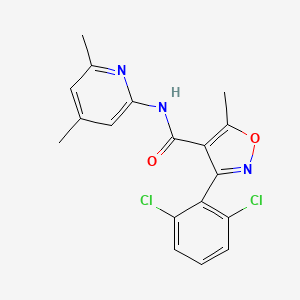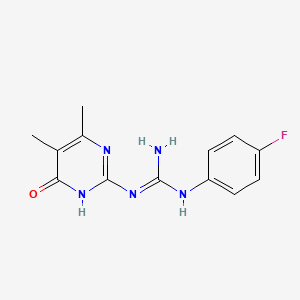
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide, also known as MMTP, is a synthetic compound that belongs to the family of opioid drugs. It was first synthesized in the 1970s as a potential alternative to methadone, a widely used opioid drug for the treatment of opioid addiction. MMTP has been found to have similar effects to methadone, but with a lower risk of addiction and abuse.
作用机制
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide acts on the opioid receptors in the brain, producing similar effects to other opioid drugs. It binds to the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide also binds to the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has been found to produce similar biochemical and physiological effects to methadone, but with a lower risk of addiction and abuse. It has been shown to reduce opioid use, improve social functioning, and reduce the risk of overdose. 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has also been found to have a longer duration of action than methadone, which allows for less frequent dosing.
实验室实验的优点和局限性
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a longer duration of action than other opioid drugs, which allows for less frequent dosing in animal studies. However, 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has several limitations, including its potential for abuse and dependence, which may limit its use in animal studies.
未来方向
There are several future directions for the study of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide, including its potential as a treatment for opioid addiction, its use in the management of chronic pain, and its potential as a tool for studying the opioid system in the brain. Further research is needed to fully understand the mechanisms of action of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide and its potential benefits and risks.
合成方法
The synthesis of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide involves several chemical reactions, starting from the reaction of 3-chloro-2-thiophenecarboxylic acid with sodium methoxide to produce the corresponding methyl ester. The methyl ester is then reacted with N-methyl-4-piperidone to produce the intermediate product. The intermediate is further reacted with formaldehyde and hydrogen gas to produce 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide.
科学研究应用
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has been extensively studied for its potential as an opioid drug for the treatment of opioid addiction. Several clinical trials have been conducted to evaluate its efficacy and safety in comparison to methadone. 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has been found to be as effective as methadone in reducing opioid use and improving social functioning, but with a lower risk of overdose and abuse.
属性
IUPAC Name |
5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-20-10-7-15(8-11-20)21-9-3-4-14(12-21)19-18(22)17-6-5-16(24-17)13-23-2/h5-6,14-15H,3-4,7-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTMDGLJYFGJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(S3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)


![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)
![7-cyclopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061948.png)

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)


![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)